2-tert-butyl-6-Methyl-1H-indole (CAS 1049676-92-7) is a highly specialized, sterically encumbered heterocyclic building block utilized in advanced materials, dynamic covalent chemistry, and pharmaceutical synthesis [1]. The molecule is defined by the synergistic combination of a massive steric shield at the C2 position (tert-butyl) and an electron-donating methyl group at the C6 position[2]. This dual functionalization creates a unique electronic and steric environment: the C6-methyl elevates the HOMO level and increases the nucleophilicity of the indole core, while the C2-tert-butyl group completely blocks C2-directed side reactions, prevents oxidative dimerization, and precisely tunes the steric strain of adducts formed at the C3 position [1]. For industrial buyers, this compound is procured when standard indoles fail due to poor regioselectivity, insufficient electron density, or lack of thermal responsiveness in dynamic polymer applications [2].
Substituting this compound with simpler analogs like 2-methylindole, 6-methylindole, or 2-tert-butylindole fundamentally compromises process outcomes [1]. Replacing the 2-tert-butyl group with a smaller 2-methyl group drastically reduces the steric strain at the C2-C3 interface; in dynamic covalent chemistry (such as TAD-indole transclick reactions), this lowers the dissociation activation energy, shifting the thermal reversibility window outside the desired 90–100 °C range [1]. Conversely, using 2-tert-butylindole without the 6-methyl group results in a higher oxidation potential and a wider electronic bandgap, which degrades hole-transport efficiency in OLED applications and reduces π-nucleophilicity in oxidative cross-couplings [2]. Therefore, procurement of the exact 2-tert-butyl-6-methyl-1H-indole structure is mandatory when a workflow requires both absolute C3-regioselectivity and a precisely tuned, electron-rich core[2].
In the synthesis of dynamic covalent polymers utilizing triazolinedione (TAD) transclick chemistry, the steric bulk at the C2 position dictates the thermal reversibility of the resulting adduct. 2-tert-butyl indoles exhibit a highly controlled reversibility onset at approximately 95 °C, whereas less hindered 2-methylindole derivatives require temperatures exceeding 120 °C to achieve the same bond dissociation half-life [1].
| Evidence Dimension | Onset temperature of reversibility (t1/20 = 15 min) for TAD-indole adducts |
| Target Compound Data | ~95 °C (driven by 2-tert-butyl steric bulk) |
| Comparator Or Baseline | 2-methylindole derivatives (>120 °C) |
| Quantified Difference | ~25 °C reduction in reversibility onset temperature |
| Conditions | Triazolinedione (TAD) adduct formation, 0.04 M concentration |
The massive steric bulk of the 2-tert-butyl group precisely tunes the thermal deblocking temperature, making this compound essential for manufacturing heat-responsive self-healing polymers.
The presence of the electron-donating 6-methyl group significantly alters the electronic landscape of the indole core. Electrochemical studies on substituted indoles demonstrate that adding an alkyl electron-donating group lowers the anodic oxidation potential by approximately 100 mV compared to the unsubstituted baseline, enhancing the molecule's π-nucleophilicity for oxidative cross-coupling reactions [1].
| Evidence Dimension | Anodic oxidation potential (E_ox vs Ag/AgCl) |
| Target Compound Data | ~0.85 V (lowered by 6-methyl EDG effect) |
| Comparator Or Baseline | 2-tert-butylindole (~0.95 V) |
| Quantified Difference | ~100 mV reduction in oxidation potential |
| Conditions | Cyclic voltammetry in standard organic electrolyte (e.g., HFIP/DCE or MeCN) |
The lowered oxidation potential enables higher yields under milder oxidative coupling conditions and improves hole-injection properties when formulated into optoelectronic materials.
During electrophilic aromatic substitution or metal-catalyzed functionalization, unsubstituted or 6-methyl-only indoles frequently suffer from competitive C2-alkylation and oxidative dimerization, often limiting C3-target yields to below 60%. The incorporation of the 2-tert-butyl group provides absolute steric shielding, blocking the C2 position entirely and pushing C3-regioselective yields above 95% while eliminating oligomeric byproducts [1].
| Evidence Dimension | Yield of pure C3-functionalized product without C2-byproducts or dimers |
| Target Compound Data | >95% C3-regioselectivity |
| Comparator Or Baseline | 6-methylindole (<60% C3-selectivity, high dimerization) |
| Quantified Difference | >35% increase in target yield, elimination of C2-side reactions |
| Conditions | Electrophilic aromatic substitution or metal-catalyzed cross-coupling at the C3 position |
By completely blocking the C2 position, this compound eliminates the need for complex chromatographic separations of regioisomers, drastically reducing downstream purification costs during industrial scale-up.
Because the 2-tert-butyl group perfectly tunes the steric strain of TAD-indole adducts to reverse at ~95 °C, this compound is an optimal precursor for thermally responsive 'transclick' polymers. Industrial buyers use it to formulate self-healing resins and recyclable thermosets where precise thermal deblocking is application-critical [1].
The combination of the electron-donating 6-methyl group (which lowers the oxidation potential) and the bulky 2-tert-butyl group (which prevents molecular aggregation and excimer formation) makes this compound a superior core for synthesizing solution-processable HTMs and fluorescent dopants with high morphological stability [2].
In medicinal chemistry workflows requiring strict functionalization at the indole C3 position, the 2-tert-butyl group acts as a robust, non-removable steric shield. This guarantees absolute regioselectivity during late-stage electrophilic substitutions or transition-metal-catalyzed cross-couplings, minimizing waste and ensuring high-purity batch reproducibility[2].